N-1-Adamantyl-N'-(2-hydroxy-1,1-dimethylethyl)urea
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Overview
Description
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea is a synthetic organic compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol This compound is characterized by the presence of an adamantyl group and a hydroxy-dimethylethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea typically involves the reaction of 1-adamantylamine with 2-hydroxy-1,1-dimethylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety can produce primary or secondary amines.
Scientific Research Applications
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The hydroxy-dimethylethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-1-Adamantyl-N’-(2-hydroxyethyl)urea
- N-1-Adamantyl-N’-(2-methoxy-1,1-dimethylethyl)urea
- N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylpropyl)urea
Uniqueness
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea is unique due to the presence of both the adamantyl and hydroxy-dimethylethyl groups, which confer distinct physicochemical properties and biological activities. The combination of these groups enhances the compound’s stability, solubility, and potential for diverse applications .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-14(2,9-18)16-13(19)17-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,18H,3-9H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLAJOQBVRPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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